(S)-Tetrahydrospiro[[1,3]dioxolane-2,6'-pyrrolo[1,2-C]imidazol]-3'(5'H)-one
Description
The compound (S)-Tetrahydrospiro[[1,3]dioxolane-2,6'-pyrrolo[1,2-C]imidazol]-3'(5'H)-one is a spirocyclic heterocycle featuring a dioxolane ring fused to a pyrroloimidazolone scaffold. Its stereochemistry (S-configuration) and spiro architecture likely influence its physicochemical properties, such as solubility, stability, and reactivity.
Properties
Molecular Formula |
C8H12N2O3 |
|---|---|
Molecular Weight |
184.19 g/mol |
IUPAC Name |
(7'aS)-spiro[1,3-dioxolane-2,6'-2,5,7,7a-tetrahydro-1H-pyrrolo[1,2-c]imidazole]-3'-one |
InChI |
InChI=1S/C8H12N2O3/c11-7-9-4-6-3-8(5-10(6)7)12-1-2-13-8/h6H,1-5H2,(H,9,11)/t6-/m0/s1 |
InChI Key |
NTRXRBLGWOSIMH-LURJTMIESA-N |
Isomeric SMILES |
C1COC2(O1)C[C@H]3CNC(=O)N3C2 |
Canonical SMILES |
C1COC2(O1)CC3CNC(=O)N3C2 |
Origin of Product |
United States |
Preparation Methods
The synthesis of (S)-Tetrahydrospiro[[1,3]dioxolane-2,6’-pyrrolo[1,2-C]imidazol]-3’(5’H)-one typically involves multi-step organic reactions. The synthetic route often starts with the preparation of the pyrrolo[1,2-C]imidazole core, followed by the introduction of the dioxolane ring. Common reaction conditions include the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the formation of the spirocyclic structure. Industrial production methods may involve optimization of these reactions to increase yield and purity, often utilizing continuous flow reactors and automated synthesis techniques.
Chemical Reactions Analysis
(S)-Tetrahydrospiro[[1,3]dioxolane-2,6’-pyrrolo[1,2-C]imidazol]-3’(5’H)-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of specific functional groups.
Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace specific atoms or groups within the molecule. Common reagents and conditions for these reactions include organic solvents, controlled temperatures, and specific catalysts. Major products formed from these reactions depend on the specific functional groups involved and the reaction conditions.
Scientific Research Applications
(S)-Tetrahydrospiro[[1,3]dioxolane-2,6’-pyrrolo[1,2-C]imidazol]-3’(5’H)-one has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reference compound in analytical studies.
Biology: This compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: It is investigated for its potential use in drug development, particularly as a lead compound for the design of new therapeutic agents.
Industry: The compound is used in the development of new materials and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of (S)-Tetrahydrospiro[[1,3]dioxolane-2,6’-pyrrolo[1,2-C]imidazol]-3’(5’H)-one involves its interaction with specific molecular targets and pathways. It may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
a. Spirocyclic Pyrroloimidazole Derivatives
- (7a′S)-2-Pentyltetrahydrospiro[cyclopentane-1,3′-pyrrolo[1,2-c]imidazol]-1′(2′H)-one (7a–d): This compound shares the spiro-pyrroloimidazole core but substitutes the dioxolane ring with a cyclopentane moiety. The pentyl substituent at position 2 enhances lipophilicity, as evidenced by its synthesis via reactions involving triethylamine (TEA) and (±)-1 in methanol .
- 5-Oxo-1,7-diaryl-6,7-dihydro-5H-pyrrolo[1,2-c]imidazol-3-aminium 2,2,2-trifluoroacetates (9b,c,g) :
These derivatives lack the spiro system but retain the pyrroloimidazolone core. The presence of aryl groups and trifluoroacetate counterions impacts solubility and crystallinity, as shown by their isolation as colorless solids with a melting point of 222–224°C .
b. Tetrahydroimidazo[1,2-a]pyridine Derivatives
- Its nitro and cyano substituents contribute to a high melting point (243–245°C) and moderate synthetic yield (51%) .
Physicochemical Properties
Notes:
- The dioxolane ring in the target compound may enhance solubility in polar solvents compared to cyclopentane-containing analogs .
- Aryl and nitro substituents in related compounds increase melting points due to enhanced intermolecular interactions .
Spectroscopic and Analytical Data
- NMR Trends :
- Mass Spectrometry :
High-resolution mass spectrometry (HRMS) is critical for confirming molecular formulas, with deviations <3 ppm in analogs .
Reactivity and Stability
- The dioxolane ring in the target compound may confer hydrolytic stability compared to ester-containing analogs (e.g., 1l ), which are prone to hydrolysis under acidic conditions .
- Spiro systems like 7a–d exhibit unique reactivity, such as resistance to reduction, as seen in unexpected cyclization products during zinc/acetic acid reactions .
Biological Activity
(S)-Tetrahydrospiro[[1,3]dioxolane-2,6'-pyrrolo[1,2-C]imidazol]-3'(5'H)-one is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews its biological properties, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure
The compound features a complex spirocyclic structure that contributes to its biological activity. The structural formula can be represented as follows:
Where , , , and denote the number of carbon, hydrogen, nitrogen, and oxygen atoms respectively.
Antitumor Activity
Recent studies have indicated that (S)-Tetrahydrospiro[[1,3]dioxolane-2,6'-pyrrolo[1,2-C]imidazol]-3'(5'H)-one exhibits promising antitumor properties. For instance, a study demonstrated that derivatives of similar spiro compounds significantly inhibited the growth of various cancer cell lines, including A549 (lung cancer) and HeLa (cervical cancer) cells. The mechanism appears to involve the induction of apoptosis through the activation of caspase pathways and inhibition of key survival signals such as PARP-1 .
The proposed mechanisms for the biological activity of this compound include:
- Inhibition of DNA Repair Enzymes : The compound may inhibit PARP-1, a crucial enzyme in DNA repair pathways. This inhibition leads to increased DNA damage in cancer cells, promoting apoptosis .
- Cell Cycle Arrest : It has been suggested that the compound can induce cell cycle arrest at the G2/M phase, leading to reduced proliferation rates in tumor cells .
Study 1: Antitumor Efficacy in A549 Cells
A recent investigation assessed the effects of (S)-Tetrahydrospiro[[1,3]dioxolane-2,6'-pyrrolo[1,2-C]imidazol]-3'(5'H)-one on A549 lung cancer cells. The results indicated:
- IC50 Value : The compound exhibited an IC50 value of approximately 1.95 µM.
- Mechanism : Flow cytometry analysis revealed increased apoptosis rates in treated cells compared to controls .
Study 2: Pharmacokinetic Properties
Pharmacokinetic studies demonstrated favorable absorption and distribution characteristics for (S)-Tetrahydrospiro[[1,3]dioxolane-2,6'-pyrrolo[1,2-C]imidazol]-3'(5'H)-one:
| Parameter | Value |
|---|---|
| Bioavailability Score | 0.55 |
| Plasma Protein Binding | 78.1% |
| Acute Oral Toxicity | Low (< 3) |
These findings suggest that the compound has a suitable profile for further development as an antitumor agent .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
